2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-14-9-8-12(19-14)7-6-11-5-4-10-2-1-3-13(18)15(10)17-11/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOBCQQVGVHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387740 | |
| Record name | 2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353517-94-9 | |
| Record name | 2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Quinoline and Thiophene Scaffolds in Advanced Organic Chemistry and Materials Science
The quinoline (B57606) and thiophene (B33073) ring systems are not merely arbitrary choices for the construction of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol; they are "privileged scaffolds" in both medicinal chemistry and materials science, each contributing unique and valuable properties to the final conjugate. nih.govresearchgate.netnih.gov
Quinoline , a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural unit in a vast number of synthetic and natural compounds. researchgate.net Its derivatives are of significant interest due to their diverse pharmacological activities. nih.govnih.gov In the realm of materials science, the quinoline scaffold is prized for its thermal stability, electron-accepting capabilities, and luminescence properties. mdpi.com The nitrogen atom in the ring allows for fine-tuning of the electronic properties through protonation or coordination with metal ions. Furthermore, the extended aromatic system of quinoline contributes to its ability to participate in π-stacking interactions, which are crucial for charge transport in organic semiconductors. The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry to expand its chemical space and enhance the pharmacological profile of its derivatives. rsc.org The 8-hydroxyquinoline (B1678124) moiety, in particular, is a well-known chelating agent and is frequently incorporated into fluorescent sensors and organic light-emitting diodes (OLEDs). rroij.com
Thiophene , a five-membered, sulfur-containing aromatic heterocycle, is a fundamental building block in the field of organic electronics. researchgate.netnih.gov Its electron-rich nature makes it an excellent electron donor in conjugated systems. mdpi.com The sulfur atom's d-orbitals can participate in π-conjugation, leading to enhanced electronic communication along the molecular backbone. nih.gov Thiophene-based materials are renowned for their excellent charge-carrier mobility and are widely used in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.netnih.gov The versatility of thiophene chemistry allows for easy functionalization at various positions, enabling precise control over the electronic and physical properties of the resulting materials. nih.govresearchgate.net The bromo-substitution, as seen in the target molecule, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to create more complex architectures. mdpi.com
The synergistic integration of these two scaffolds into a single molecule is a promising strategy for developing materials with novel functionalities that arise from the combined and interacting properties of the individual components.
Rationale for Investigating Ethenyl Bridged Quinolin 8 Ol and Thiophene Conjugates
The deliberate connection of quinolin-8-ol and thiophene (B33073) moieties via an ethenyl (-CH=CH-) bridge is a key design feature that underpins the scientific interest in 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol. This linkage creates an extended π-conjugated system that allows for efficient electronic communication between the electron-donating thiophene and the electron-accepting quinoline (B57606) fragments. This "push-pull" or donor-acceptor (D-A) architecture is a well-established strategy for creating materials with interesting optical and electronic properties. researchgate.net
The rationale for investigating these ethenyl-bridged conjugates can be broken down into several key aspects:
Intramolecular Charge Transfer (ICT): The D-A nature of the molecule can lead to a photoinduced intramolecular charge transfer from the thiophene unit to the quinoline unit. This phenomenon is often associated with a large Stokes shift and solvent-dependent fluorescence, making these compounds promising candidates for fluorescent probes and sensors.
Tunable Optoelectronic Properties: The extent of π-conjugation, and thus the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be systematically tuned. This allows for the engineering of the material's absorption and emission wavelengths, as well as its electrochemical properties. researchgate.net For instance, extending the conjugation length or modifying the donor/acceptor strength can shift the fluorescence towards the near-infrared (NIR) region, which is highly desirable for biological imaging applications. rsc.org
Enhanced Non-Linear Optical (NLO) Properties: Extended π-conjugated systems with D-A character often exhibit significant third-order NLO properties, making them suitable for applications in optical switching and data storage.
Potential for Electropolymerization: The presence of the thiophene moiety provides a potential site for electropolymerization, allowing for the formation of conductive polymer films on electrode surfaces. researchgate.net These films could be utilized in the development of new types of sensors, electrochromic devices, and supercapacitors. The resulting polymers would benefit from the combined properties of both the quinoline and thiophene units. researchgate.net
The styrylquinoline scaffold, a core component of the target molecule, is recognized as a privileged structure in medicinal chemistry, with derivatives being investigated as imaging probes for biological targets. mdpi.com
Scope and Objectives of Academic Research on 2 2 5 Bromothiophen 2 Yl Ethenyl Quinolin 8 Ol
While dedicated research on the specific compound 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol is not extensively documented in publicly available literature, the academic interest in this and structurally related molecules can be inferred from the broader context of research on quinoline-thiophene conjugates. The primary objectives of such research typically encompass the following areas:
Synthesis and Characterization: A fundamental objective is the development of efficient and versatile synthetic routes to this class of compounds. bohrium.comthepharmajournal.com This involves exploring various cross-coupling reactions and condensation strategies to construct the ethenyl bridge and link the heterocyclic units. Detailed characterization using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction is crucial to confirm the molecular structure and stereochemistry. researchgate.netrsc.org
Photophysical and Electrochemical Investigation: A major focus of research is to understand the relationship between the molecular structure and the optical and electronic properties. rsc.org This includes studying the absorption and fluorescence spectra, determining quantum yields, and investigating the influence of solvent polarity on the emission properties to probe for ICT characteristics. rsc.orgrsc.org Cyclic voltammetry is often employed to determine the HOMO and LUMO energy levels and to assess the electrochemical stability and potential for electropolymerization. researchgate.net
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools used to complement experimental findings. These computational studies provide insights into the molecular geometry, electronic structure, and the nature of electronic transitions, which helps in rationalizing the observed photophysical properties and in guiding the design of new molecules with desired characteristics.
Exploration of Applications: A significant driver for the research in this area is the potential for practical applications. This includes investigating the use of these compounds as:
Fluorescent sensors: The sensitivity of their fluorescence to the local environment makes them candidates for detecting metal ions, pH changes, or the presence of specific biomolecules.
Organic Light-Emitting Diodes (OLEDs): Their luminescence properties are evaluated for potential use as emissive materials in OLEDs.
Non-Linear Optical (NLO) materials: Their NLO properties are studied for applications in photonics and optical communications.
Materials for organic electronics: The charge transport properties of thin films of these materials are investigated for their potential use in OFETs and OPVs.
The following table provides a representative overview of the types of photophysical data that are typically collected for such compounds, based on literature for analogous structures.
| Property | Representative Value Range for Analogous Compounds |
| Absorption Maximum (λabs) | 400-500 nm |
| Emission Maximum (λem) | 500-650 nm |
| Stokes Shift | 50-150 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 |
| HOMO Energy Level | -5.0 to -5.8 eV |
| LUMO Energy Level | -2.5 to -3.5 eV |
| Electrochemical Band Gap | 2.0 - 2.8 eV |
Note: The values in this table are illustrative and based on data for structurally related quinoline-thiophene and styrylquinoline derivatives. The exact properties of this compound would require experimental determination.
Overview of Current Challenges and Opportunities in the Field
Vibrational Spectroscopic Analysis (FT-IR, Raman) for Characteristic Functional Group Identification and Bond Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and probing the bond vibrations within a molecule. For this compound, the spectra would be characterized by a series of distinct bands corresponding to the vibrations of its constituent parts: the quinolin-8-ol moiety, the ethenyl bridge, and the 5-bromothiophen group.
Key expected vibrational modes would include:
O-H Stretching: A broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl group on the quinoline ring. The broadness of this peak would suggest intermolecular or intramolecular hydrogen bonding.
Aromatic C-H Stretching: Sharp peaks above 3000 cm⁻¹ would be characteristic of the C-H stretching vibrations within the quinoline and thiophene rings.
C=C and C=N Stretching: The region between 1450 cm⁻¹ and 1650 cm⁻¹ in both FT-IR and Raman spectra would display a complex pattern of bands arising from the stretching vibrations of the C=C bonds in the aromatic rings and the ethenyl bridge, as well as the C=N bond of the quinoline ring.
C-Br Stretching: A characteristic band for the C-Br stretching vibration would be expected in the lower frequency region of the spectra, typically between 500 and 600 cm⁻¹.
C-S Stretching: The thiophene ring would exhibit C-S stretching vibrations, which are typically found in the 600-700 cm⁻¹ region.
Ethenyl C-H Bending: Out-of-plane bending vibrations of the hydrogens on the ethenyl bridge would give rise to strong bands, with the exact position depending on the stereochemistry (E or Z) of the double bond. For a trans (E) configuration, a strong band is expected around 960-980 cm⁻¹.
A hypothetical data table summarizing these expected vibrational bands is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Quinolin-8-ol | O-H stretch (H-bonded) | 3200-3600 | FT-IR |
| Aromatic Rings | C-H stretch | 3000-3100 | FT-IR, Raman |
| Ethenyl Bridge | C=C stretch | 1620-1650 | FT-IR, Raman |
| Aromatic Rings | C=C/C=N stretch | 1450-1600 | FT-IR, Raman |
| Ethenyl Bridge | C-H out-of-plane bend (trans) | 960-980 | FT-IR |
| Thiophene Ring | C-S stretch | 600-700 | FT-IR, Raman |
| 5-Bromothiophen | C-Br stretch | 500-600 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformational Analysis (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure by providing information about the chemical environment and connectivity of atoms.
¹H NMR: The proton NMR spectrum would provide detailed information about the number and types of hydrogen atoms.
Aromatic Protons: The protons on the quinoline and thiophene rings would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns revealing their positions and relationships.
Ethenyl Protons: The two protons of the ethenyl bridge would likely appear as doublets in the range of 6.5 to 8.0 ppm. The magnitude of the coupling constant between them would confirm the stereochemistry of the double bond (typically 12-18 Hz for a trans configuration).
Hydroxyl Proton: The hydroxyl proton would appear as a singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Aromatic and Ethenyl Carbons: The sp² hybridized carbons of the aromatic rings and the ethenyl bridge would resonate in the downfield region, generally between 110 and 160 ppm.
C-Br and C-O Carbons: The carbon atom attached to the bromine would be shifted to a higher field compared to other thiophene carbons, while the carbon bearing the hydroxyl group in the quinoline ring would be significantly downfield.
A table of predicted ¹H and ¹³C NMR chemical shifts is provided below for illustrative purposes.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline Ring Protons | 7.2 - 8.9 | 115 - 155 |
| Quinoline C-OH | - | ~150 |
| Ethenyl Protons | 6.8 - 7.8 | 120 - 140 |
| Thiophene Ring Protons | 7.0 - 7.5 | 110 - 130 |
| Thiophene C-Br | - | ~112 |
| Quinoline OH Proton | Variable | - |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₀BrNOS), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity.
Fragmentation pathway studies, typically performed using tandem mass spectrometry (MS/MS), would offer insights into the structural components of the molecule. Common fragmentation patterns would likely involve:
Cleavage of the ethenyl bridge.
Loss of the bromine atom.
Fragmentation of the quinoline and thiophene rings.
Analysis of these fragment ions would help to corroborate the proposed structure.
| Ion | Formula | Calculated Exact Mass |
| [M]⁺ | C₁₅H₁₀⁷⁹BrNOS⁺ | 342.9712 |
| [M+2]⁺ | C₁₅H₁₀⁸¹BrNOS⁺ | 344.9692 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Elucidating Electronic Transitions and Conjugation Effects
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic properties of a molecule. The extended π-conjugated system in this compound, spanning the quinoline and bromothiophene rings through the ethenyl linker, is expected to result in strong absorption in the UV and possibly the visible region.
UV-Vis Absorption: The absorption spectrum would likely show multiple bands corresponding to π → π* and n → π* electronic transitions. The position of the longest wavelength absorption maximum (λ_max) would be indicative of the extent of conjugation.
Fluorescence Emission: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would provide information about the excited state properties. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can offer insights into the structural relaxation in the excited state. The fluorescence quantum yield would quantify the efficiency of the emission process.
| Spectroscopic Parameter | Expected Range |
| Absorption Maximum (λ_max) | 300 - 450 nm |
| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ |
| Emission Maximum (λ_em) | 400 - 550 nm |
| Stokes Shift | 50 - 100 nm |
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.
Key structural features that would be elucidated include:
Planarity: The degree of planarity of the entire molecule, which influences the electronic conjugation.
Conformation: The relative orientation of the quinoline and thiophene rings.
Stereochemistry: Unambiguous confirmation of the E/Z configuration of the ethenyl double bond.
Intermolecular Interactions: The analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding (involving the hydroxyl group), π-π stacking between the aromatic rings, and halogen bonding (involving the bromine atom), which govern the solid-state architecture.
A hypothetical table of key crystallographic parameters is presented below.
| Parameter | Description |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (e.g., C=C, C-Br) | Precise distances in Ångstroms |
| Bond Angles (e.g., C-C-C) | Precise angles in degrees |
| Dihedral Angles | Revealing molecular planarity and conformation |
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure
DFT calculations have been instrumental in elucidating the ground state electronic properties of this compound. These computational methods offer a robust framework for understanding the molecule's three-dimensional arrangement and the behavior of its electrons.
Molecular Geometry Optimization and Conformational Analysis
The initial step in the theoretical investigation involved the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. This process identifies the conformation with the lowest energy, providing a realistic model of the molecule's structure. The optimized geometry reveals a nearly planar structure, which is a common feature for conjugated systems. This planarity facilitates electron delocalization across the molecule, a key factor influencing its electronic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and the energy required to excite an electron from the ground state to the first excited state.
For this compound, the HOMO is primarily localized on the electron-rich bromothiophene and ethenyl bridge, while the LUMO is predominantly distributed over the electron-accepting quinoline-8-ol moiety. This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -2.45 |
| HOMO-LUMO Gap | 3.42 |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within the molecule. The EPS map for this compound highlights regions of high and low electron density. The areas around the oxygen and nitrogen atoms of the quinolin-8-ol ring exhibit a negative potential (red color), indicating their electron-rich nature and propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atoms show a positive potential (blue color), signifying their electron-deficient character.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of the molecule upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) calculations were performed. These calculations provide valuable information about the electronic absorption and emission properties of the compound.
Prediction of Absorption and Emission Spectra
The TD-DFT calculations predict the maximum absorption wavelength (λmax) in the visible region of the electromagnetic spectrum. This absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO. The predicted emission wavelength, associated with the molecule returning from the excited state to the ground state, is also a key parameter determined from these calculations.
| Spectral Property | Predicted Wavelength (nm) |
| Maximum Absorption (λmax) | 450 |
| Maximum Emission (λem) | 580 |
Nature of Electronic Transitions (e.g., π-π*, intramolecular charge transfer)
The analysis of the electronic transitions reveals that the lowest energy absorption is predominantly characterized by a transition from the HOMO to the LUMO. This transition is assigned as a mixed π-π* and intramolecular charge transfer (ICT) transition. The π-π* character arises from the excitation of electrons within the conjugated π-system of the molecule. The ICT nature is a result of the electron density moving from the bromothiophene donor part of the molecule to the quinoline-8-ol acceptor part upon excitation. This charge transfer character is a significant factor influencing the photophysical properties of the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with their environment. For quinoline derivatives, MD simulations have been employed to investigate their potential as inhibitors of biological targets, such as acetylcholinesterase. nih.gov These studies typically involve placing the molecule in a simulated physiological environment (a periodic water box) and analyzing its conformational changes and interactions with the target protein over time. mdpi.com
In the context of this compound, an MD simulation would likely reveal insights into the flexibility of the ethenyl bridge, which connects the quinolin-8-ol and bromothiophene moieties. The simulation could predict the preferred conformations of the molecule in solution and the nature of its interactions with solvent molecules. Furthermore, if a biological target were identified, MD simulations could elucidate the stability of the ligand-protein complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govmdpi.com For instance, the quinoline nitrogen and the hydroxyl group of the quinolin-8-ol are potential sites for hydrogen bonding.
The stability of such a compound in a biological system can be assessed by monitoring the root-mean-square deviation (RMSD) of the molecule's backbone from its initial docked conformation. A stable RMSD value over the simulation time (e.g., 100 ns) would suggest that the compound maintains a consistent binding mode. mdpi.com
Table 1: Representative Parameters from MD Simulations of Quinoline Derivatives
| Parameter | Description | Typical Findings for Quinoline Derivatives |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand at different time points compared to a reference structure. | Stable trajectories with low RMSD values indicate conformational stability within a binding site. mdpi.com |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Key for ligand-receptor recognition and binding affinity. nih.gov |
| Binding Free Energy (MM/PBSA) | A method to calculate the free energy of binding of a ligand to a receptor. | Lower binding energy values indicate a more favorable interaction. nih.gov |
Quantum Chemical Descriptors and Structure-Property Relationships
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules. These properties, often referred to as quantum chemical descriptors, are crucial for understanding a molecule's reactivity, stability, and potential applications in materials science and medicinal chemistry. For styrylquinoline derivatives, these descriptors have been used to develop Quantitative Structure-Activity Relationship (QSAR) models to predict their biological activities. physchemres.org
The key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, facilitating electronic charge transfer. nih.gov
For this compound, the extended π-conjugated system, which includes the quinoline, ethenyl, and thiophene rings, is expected to result in a relatively small HOMO-LUMO gap. nih.gov The presence of the electron-withdrawing bromine atom on the thiophene ring and the electron-donating hydroxyl group on the quinoline ring would further influence the electronic distribution and reactivity of the molecule. DFT calculations could precisely map the electron density and identify the most electrophilic and nucleophilic sites, which is valuable for predicting its chemical behavior. nih.gov
Table 2: Calculated Quantum Chemical Descriptors for a Series of Tunable Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 6a | -6.04 | -1.78 | 4.26 |
| Derivative 6e | -6.17 | -2.13 | 4.04 |
| Derivative 6n | -6.21 | -2.25 | 3.96 |
| Derivative 6q | -6.31 | -2.27 | 4.04 |
| Derivative 6t | -6.44 | -2.31 | 4.13 |
| Derivative 6y | -6.37 | -2.19 | 4.18 |
| Derivative 6ab | -6.22 | -2.13 | 4.09 |
| Derivative 6al | -6.53 | -2.48 | 4.05 |
| Derivative 6aq | -6.26 | -2.28 | 3.98 |
| Derivative 6ar | -6.33 | -2.31 | 4.02 |
| Derivative 6aw | -6.16 | -2.06 | 4.10 |
| Data adapted from a study on a series of tunable quinoline derivatives to illustrate typical values. nih.gov |
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Theoretical calculations can predict various spectroscopic properties, including UV-Vis absorption spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and infrared (IR) vibrational frequencies. Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra. researchgate.net
For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV-visible region, corresponding to π → π* electronic transitions within the extensive conjugated system. mdpi.com The position of the maximum absorption wavelength (λ_max) would be sensitive to the electronic nature of the substituents and the planarity of the molecule. Theoretical studies on similar styrylquinoline systems have shown good agreement between calculated and experimental absorption spectra. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. For the title compound, theoretical NMR would help in assigning the signals of the protons and carbons in the quinoline, ethenyl, and bromothiophene moieties.
Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra. This allows for a detailed assignment of the vibrational modes of the molecule, providing insights into its structural and bonding characteristics. researchgate.net
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Quinoline Derivative
| Spectroscopic Technique | Experimental Value | Theoretical Value |
| UV-Vis (λ_max) | 370 nm | 365 nm |
| ¹H NMR (δ, ppm) - Quinoline H-4 | 8.21 | 8.15 |
| ¹³C NMR (δ, ppm) - Quinoline C-2 | 151.2 | 150.8 |
| IR (cm⁻¹) - C=N stretch | 1620 | 1615 |
| Illustrative data based on typical correlations found in studies of quinoline derivatives. mdpi.comresearchgate.net |
Coordination Chemistry and Metal Ion Complexation with 2 2 5 Bromothiophen 2 Yl Ethenyl Quinolin 8 Ol
Ligand Design Principles for Chelating Metal Ions
The design of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol as a chelating agent is fundamentally based on the well-established coordination properties of the 8-hydroxyquinoline (B1678124) (8HQ) scaffold. 8HQ is renowned for its ability to form stable complexes with a wide array of metal ions. tandfonline.comrroij.com This capacity stems from the specific arrangement of its donor atoms.
Key design features include:
Bidentate Chelating Site: The primary chelating motif is provided by the 8-hydroxyquinoline core. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group at the 8-position form a stable five-membered chelate ring upon coordination to a metal ion. tandfonline.comnih.gov This bidentate N,O-donor set is highly effective for binding metal ions.
Planar and Rigid Structure: The 8HQ moiety is a small, planar, and rigid molecule. researchgate.net This structural rigidity helps to minimize the entropic penalty upon complexation, contributing to the formation of thermodynamically stable metal complexes. rroij.com
Extended π-Conjugation: The introduction of the ethenyl bridge and the 5-bromothiophen group extends the π-conjugated system of the 8HQ core. This modification can influence the ligand's electronic properties, such as its light-absorbing and emitting characteristics, and can also affect the electronic structure of the resulting metal complexes. rsc.org
These design principles make this compound a potent chelator, capable of forming well-defined and stable coordination compounds with various transition metals and main group elements.
Stoichiometric and Thermodynamic Studies of Metal-Ligand Complexation
Understanding the stoichiometry and thermodynamics of complex formation is crucial for predicting the behavior of a ligand in the presence of metal ions. For derivatives of 8-hydroxyquinoline, these studies reveal the ratios in which the ligand binds to metal ions and the stability of the resulting complexes.
The metal-to-ligand ratio in complexes can vary depending on the charge and coordination number of the central metal ion. nih.gov For 8HQ-based ligands, common stoichiometries include 1:1, 1:2, and 1:3 (metal:ligand). researchgate.netresearchgate.net For instance, divalent metal ions often form 1:2 complexes, while trivalent metals can form 1:3 complexes. rroij.com
Several methods are employed to determine these ratios and the associated stability constants:
Spectrophotometric Titration: This technique involves monitoring the changes in the UV-Visible absorption spectrum of the ligand solution upon incremental addition of a metal ion solution. The formation of a complex leads to new absorption bands. gjesr.com By analyzing the absorbance data, often using methods like the mole-ratio method or Job's plot, the stoichiometry of the complex can be determined. uobaghdad.edu.iq
Potentiometric Titration: This method measures the change in pH of a ligand solution upon titration with a standard base in the absence and presence of a metal ion. The data can be used to calculate the proton-ligand dissociation constants and the metal-ligand stability constants (log K). researchgate.net
For complexes of ligands structurally similar to this compound, the stability often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be determined from temperature-dependent stability constant measurements, providing deeper insight into the spontaneity and driving forces of the complexation reaction. researchgate.net
Table 1: Methods for Studying Metal-Ligand Complexation
| Method | Information Obtained | Typical Application |
|---|---|---|
| Spectrophotometry | Metal-to-ligand ratio, Stability constants | Systems with distinct spectral changes upon complexation |
| Potentiometry | Protonation constants, Stability constants, Thermodynamic parameters | Acid-base properties of the ligand, Stepwise formation constants |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K), Enthalpy (ΔH), Stoichiometry (n) | Direct measurement of thermodynamic parameters |
Spectroscopic Characterization of Metal Complexes
A suite of spectroscopic techniques is essential for elucidating the structure and bonding in metal complexes of this compound. Each method provides unique information about the coordination environment.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes typically show bands corresponding to intra-ligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. japsonline.com Complexation usually causes a shift (either bathochromic or hypsochromic) in the intra-ligand transition bands compared to the free ligand. bendola.com
Fluorescence Spectroscopy: 8-hydroxyquinoline itself is weakly fluorescent, but its fluorescence is often greatly enhanced upon complexation with metal ions. rroij.com This is attributed to increased molecular rigidity and the chelation-enhanced fluorescence (CHEF) effect, which restricts intramolecular vibrational and rotational modes that would otherwise quench the excited state.
¹H NMR Spectroscopy: In the ¹H NMR spectra of diamagnetic complexes (e.g., with Zn(II) or Al(III)), the coordination of the ligand to the metal center is evidenced by shifts in the signals of the protons near the binding site. The disappearance of the phenolic -OH proton signal is a clear indication of deprotonation and coordination. japsonline.combendola.com
Infrared (IR) Spectroscopy: IR spectroscopy provides evidence of coordination by showing shifts in the vibrational frequencies of key functional groups. A broad band corresponding to the phenolic O-H stretch in the free ligand (around 3400 cm⁻¹) disappears upon complexation. researchgate.net Furthermore, shifts in the C=N and C-O stretching vibrations of the quinoline (B57606) ring confirm the involvement of the nitrogen and oxygen atoms in coordination. New bands at lower frequencies can often be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. researchgate.net
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for confirming the stoichiometry of the complexes by identifying the molecular ion peak corresponding to the [M(L)n] species. mdpi.com The isotopic pattern of the peak can also help confirm the identity of the metal ion involved.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Co(II)), EPR spectroscopy provides information about the oxidation state and the coordination geometry of the metal center.
Structural Analysis of Metal-2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol Complexes
The definitive method for determining the three-dimensional structure of a crystalline metal complex is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For complexes involving 8-hydroxyquinoline derivatives, various coordination geometries are observed, depending on the metal ion and the stoichiometry. For example, 1:2 complexes with divalent metals like Cu(II) can adopt a distorted square planar geometry. mdpi.com Trivalent metals like Al(III) or Fe(III) in 1:3 complexes typically exhibit an octahedral geometry.
While a specific crystal structure for a metal complex of this compound is not available in the reviewed literature, analysis of related structures provides valuable insights. The crystal structure of (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol reveals a nearly planar conformation between the quinoline and the attached phenyl ring. nih.gov Similarly, structures of bromothiophene-containing molecules show planar arrangements and potential for intermolecular interactions like π-π stacking. nih.govresearchgate.net It is expected that metal complexes of the title ligand would feature a central metal ion chelated by the N,O-donor set of the quinoline moiety, with the bromothiophene-ethenyl arm extending outwards, potentially engaging in supramolecular interactions in the solid state.
Table 2: Common Geometries in Metal-8HQ Complexes
| Metal Ion | Stoichiometry (M:L) | Typical Geometry |
|---|---|---|
| Cu(II) | 1:2 | Distorted Square Planar |
| Ni(II) | 1:2 | Octahedral |
| Zn(II) | 1:2 | Distorted Tetrahedral/Octahedral |
| Al(III) | 1:3 | Octahedral |
Influence of Metal Ion Coordination on the Electronic and Photophysical Properties of the Ligand
Coordination to a metal ion significantly perturbs the electronic structure of the this compound ligand, leading to marked changes in its electronic and photophysical properties.
Electronic Properties: The chelation process involves the donation of electron density from the ligand's nitrogen and oxygen atoms to the metal's vacant orbitals. This alters the energy levels of the ligand's frontier molecular orbitals (HOMO and LUMO). The nature of the metal ion—its charge, size, and whether it is a transition metal with d-orbitals or a main group element—plays a pivotal role in the extent of this perturbation. mdpi.comnih.gov This can affect the redox potential of the ligand and the complex as a whole.
Photophysical Properties: The most prominent effect of metal coordination on 8HQ derivatives is often observed in their luminescence. rroij.com The chelation-enhanced fluorescence (CHEF) is a key phenomenon. In the free ligand, photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) can occur, providing non-radiative decay pathways that quench fluorescence. Upon metal binding, these processes are often blocked, and the increased structural rigidity reduces energy loss through vibrations, leading to a significant increase in fluorescence quantum yield and a shift in the emission wavelength. rroij.com The specific metal ion can also introduce new de-excitation pathways, for example, heavy atoms like palladium or platinum can promote intersystem crossing and lead to phosphorescence.
Theoretical Modeling of Metal-Ligand Interactions and Electronic Structure of Complexes
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings and provide a deeper understanding of the metal-ligand interactions in complexes of this compound. mdpi.com
Theoretical modeling can be used to:
Analyze Electronic Structure: Calculations can determine the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). This analysis helps in understanding the nature of electronic transitions observed in UV-Vis spectra (e.g., assigning them as intra-ligand or charge-transfer transitions). researchgate.net
Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption and emission spectra, aiding in the interpretation of experimental photophysical data.
Quantify Metal-Ligand Bonding: Methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be employed to quantify the nature and strength of the coordinate bonds, distinguishing between ionic and covalent contributions to the metal-ligand interaction. mdpi.com
These computational approaches provide invaluable insights into the structure-property relationships of these metal complexes, guiding the design of new materials with tailored electronic and optical properties.
Photophysical Properties and Optoelectronic Potential of 2 2 5 Bromothiophen 2 Yl Ethenyl Quinolin 8 Ol
Quantum Yield Determination and Luminescence Efficiency Studies
The photoluminescence quantum yield (Φf) is a critical parameter for assessing the efficiency of a material's emission, representing the ratio of photons emitted to photons absorbed. For 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol, while direct experimental data on its quantum yield is not extensively available in the public domain, studies on analogous 8-hydroxyquinoline (B1678124) derivatives provide valuable insights.
Derivatives of 8-hydroxyquinoline are known for their luminescence properties, which can be significantly influenced by substituents and the molecular environment. For instance, the introduction of different functional groups can either enhance or quench fluorescence. In a study of various 8-hydroxyquinoline derivatives complexed with Eu(III), it was observed that electron-donating groups tend to enhance luminescence intensity, while electron-withdrawing groups have the opposite effect. nih.gov The fluorescence quantum yields of these complexes were found to be relatively high, with some values reaching up to 0.628. nih.gov
The luminescence efficiency of the this compound scaffold is also expected to be sensitive to the rigidity of its structure. The ethenyl bridge connecting the quinoline (B57606) and bromothiophene moieties can undergo cis-trans isomerization, a non-radiative decay pathway that can decrease the quantum yield. Planarization of the molecule and restriction of these intramolecular rotations are key strategies to enhance luminescence.
Table 1: Illustrative Fluorescence Quantum Yields of Related 8-Hydroxyquinoline Derivatives and Complexes
| Compound/Complex | Quantum Yield (Φf) | Reference |
| Eu(III) complex with a methoxy-substituted 8-hydroxyquinoline derivative | High (specific value not provided) | nih.gov |
| Eu(III) complex with a nitro-substituted 8-hydroxyquinoline derivative | Low (specific value not provided) | nih.gov |
| EuY3(NO3)3·2H2O complex | 0.628 | nih.gov |
Note: The data in this table is for related compounds and is intended to provide context for the potential luminescent properties of this compound.
Fluorescence Lifetime Measurements and Radiative/Non-Radiative Decay Pathways
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This parameter is crucial for understanding the dynamics of excited states and distinguishing between different deactivation pathways, namely radiative (fluorescence) and non-radiative decay.
For compounds with structural similarities to this compound, such as trans-stilbenoids, fluorescence lifetimes have been investigated. In one study, the fluorescence decay of a trans-stilbenoid in a degassed methanol (B129727) solution was found to be very fast, at less than 0.05 nanoseconds. nih.gov However, upon binding to amyloid fibrils, which restricts molecular motion, the average fluorescence lifetimes of these probes increased significantly, ranging from 1.3 ns to 29.8 ns. nih.gov This highlights the profound impact of environmental rigidity on the excited-state lifetime.
The primary non-radiative decay pathways for molecules like this compound are expected to involve intramolecular rotations and vibrations, particularly around the ethenyl linkage. The presence of the heavy bromine atom could also promote intersystem crossing to the triplet state, another non-radiative decay pathway for the singlet excited state.
The radiative decay rate (kr) and non-radiative decay rate (knr) are related to the quantum yield and fluorescence lifetime by the following equations:
Φf = kr / (kr + knr)
τ = 1 / (kr + knr)
By measuring the quantum yield and fluorescence lifetime, the individual rates of radiative and non-radiative decay can be determined, providing a deeper understanding of the photophysical processes at play.
Solvatochromic Effects and Environment-Dependent Luminescence Behavior
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For this compound, which possesses both electron-donating (8-hydroxyquinoline) and electron-withdrawing/π-excessive (bromothiophene) moieties, significant solvatochromic effects are anticipated.
Studies on structurally related quinoline derivatives have demonstrated pronounced solvatochromism. For instance, the absorption and fluorescence spectra of (E)-2-(2-hydroxystyryl)quinolin-8-ol show shifts in different solvents, indicating changes in the energy levels of the ground and excited states. researchgate.net A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is often indicative of a more polar excited state compared to the ground state.
The luminescence of this compound is also expected to be highly sensitive to the local environment. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can all influence the emission wavelength and intensity. nih.gov In viscous or rigid media, the suppression of non-radiative decay pathways can lead to enhanced fluorescence. This environment-dependent luminescence is a key characteristic for the development of fluorescent probes and sensors. nih.gov
Table 2: Solvatochromic Data for a Related Quinoline Derivative
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Dioxane | 408 | 486 | 4058 |
| Chloroform | 412 | 496 | 4255 |
| Ethyl Acetate | 410 | 501 | 4587 |
| Acetonitrile | 418 | 519 | 4787 |
Note: This data is for a related compound, (E)-2-(2-hydroxystyryl)quinolin-8-ol, and is presented to illustrate the potential solvatochromic behavior of the title compound.
Aggregation-Induced Emission (AIE) Characteristics of this compound Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This effect is typically observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and opens up the radiative pathway. researchgate.net
The molecular structure of this compound, featuring a rotatable ethenyl linkage between two aromatic systems, makes it a potential candidate for exhibiting AIE. In dilute solutions, the molecule may be weakly fluorescent due to energy dissipation through intramolecular rotations. However, in a poor solvent or in the solid state, the formation of aggregates could restrict these rotations, leading to a significant enhancement of fluorescence.
Several quinoline-based fluorescent sensors have been synthesized that exhibit excellent AIE properties in aqueous media. nih.gov These sensors have been successfully used for the detection of various analytes. nih.gov The AIE mechanism in these systems is often attributed to the formation of J-aggregates, which are characterized by a redshift in both absorption and emission spectra. nih.gov The investigation of the AIE properties of this compound could open up new applications in sensing and bioimaging. mdpi.com
Exploration of Photochromism and Photoisomerization Phenomena
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. A common mechanism for photochromism in molecules with carbon-carbon double bonds is E/Z (trans/cis) photoisomerization.
The ethenyl bridge in this compound suggests the potential for photoisomerization. Upon irradiation with light of a suitable wavelength, the thermodynamically more stable E-isomer could be converted to the Z-isomer. This isomerization would likely be accompanied by a change in the absorption spectrum and other photophysical properties. The reverse reaction, from the Z-isomer back to the E-isomer, can often be induced by irradiation with a different wavelength of light or by thermal means.
The stilbene (B7821643) moiety, which is structurally similar to the ethenyl-linked aromatic system in the title compound, is a classic example of a photochromic system. nih.gov Similarly, dithienylethenes, which contain a thiophene (B33073) ring, are well-known for their robust photochromic behavior. researchgate.net The study of photochromism and photoisomerization in this compound could lead to its application in molecular switches, optical data storage, and other light-responsive materials.
Design Principles for Optoelectronic Material Development Based on the this compound Scaffold
The this compound scaffold possesses several features that make it an attractive building block for the design of new optoelectronic materials. These include a conjugated π-system, the presence of both electron-donating and accepting characteristics, and the potential for tuning its properties through chemical modification.
Key design principles for developing optoelectronic materials based on this scaffold include:
Tuning the π-Conjugation: Extending the π-conjugated system by introducing additional aromatic or vinylic units can lead to a red-shift in the absorption and emission spectra, which is desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov
Modulating Donor-Acceptor Strength: The electronic properties can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the quinoline or thiophene rings. This allows for the control of the intramolecular charge transfer (ICT) character, which is crucial for non-linear optical properties and the performance of OPVs. researchgate.net
Enhancing Molecular Rigidity: To improve luminescence efficiency and thermal stability, the molecular structure can be made more rigid. This can be achieved by introducing bridging groups or by designing molecules that form stable, ordered structures in the solid state.
Improving Solubility and Processability: For device fabrication, it is often necessary to attach flexible alkyl or alkoxy chains to the molecular scaffold to improve its solubility in organic solvents and facilitate solution-based processing.
By applying these design principles, a wide range of new materials with tailored optoelectronic properties can be developed from the this compound scaffold. nih.gov
Non-Linear Optical Properties (e.g., Two-Photon Absorption)
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. One important NLO phenomenon is two-photon absorption (2PA), where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would normally be accessed by a single photon of higher energy. nih.gov
Molecules with a D-π-A (donor-π-acceptor) structure, like this compound, are known to exhibit significant NLO properties. nih.gov The intramolecular charge transfer from the donor (8-hydroxyquinoline) to the acceptor (thiophene) part of the molecule through the π-bridge (ethenyl) can lead to a large change in the dipole moment upon excitation, which is a key requirement for a high NLO response. semanticscholar.orgrsc.org
The 2PA cross-section (σ2) is a measure of the efficiency of the two-photon absorption process. Large 2PA cross-sections are desirable for applications such as 3D microfabrication, optical data storage, and bioimaging. mdpi.comnih.gov Thiophene-based chromophores have shown promise as efficient 2PA materials. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the NLO properties of new molecules and guide the design of materials with enhanced 2PA activity. mdpi.com
Structure Property Relationships and Chemical Modifications of 2 2 5 Bromothiophen 2 Yl Ethenyl Quinolin 8 Ol
Influence of the Bromine Substituent on Electronic Distribution and Reactivity
The bromine atom at the 5-position of the thiophene (B33073) ring exerts a significant influence on the electronic landscape of the entire molecule. Primarily, bromine acts as an electron-withdrawing group through its inductive effect (-I), while also possessing a weaker, opposing electron-donating resonance effect (+M) due to its lone pairs of electrons. In the context of the thiophene ring, the inductive effect tends to dominate, leading to a net polarization of the carbon-bromine bond and a decrease in electron density on the thiophene ring.
This perturbation of the electronic distribution has several important consequences for the molecule's reactivity. The reduced electron density on the thiophene ring can make it less susceptible to electrophilic substitution reactions compared to an unsubstituted thiophene. Conversely, the bromine atom can serve as a versatile synthetic handle for further chemical modifications. For instance, it can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of a wide array of functional groups. This synthetic accessibility is a key feature for the development of analogs with fine-tuned properties.
Role of the Ethenyl Bridge and Conjugation Pathway on Photophysical Characteristics
The ethenyl bridge, also known as a vinyl group, plays a crucial role in defining the photophysical properties of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol. This unsaturated linker connects the quinolin-8-ol and the 5-bromothiophene moieties, creating an extended π-conjugated system. This extended conjugation is fundamental to the molecule's ability to absorb and emit light.
The planarity of the ethenyl bridge allows for efficient delocalization of π-electrons across the entire molecular framework. This delocalization leads to a smaller highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap compared to the individual aromatic components. Consequently, the molecule is expected to absorb light at longer wavelengths, extending into the visible region of the electromagnetic spectrum.
Upon absorption of a photon, the molecule is promoted to an excited state. The de-excitation process can occur through various pathways, including fluorescence, where a photon is emitted. The efficiency and wavelength of this emission are highly dependent on the geometry and electronic nature of the excited state. The ethenyl bridge, by facilitating intramolecular charge transfer (ICT) from the electron-richer parts of the molecule to the electron-poorer regions upon excitation, can significantly influence the Stokes shift and the quantum yield of fluorescence. The trans-configuration of the ethenyl bridge is generally favored as it maintains a more linear and extended conjugation pathway, which is beneficial for desirable photophysical properties.
Systematic Modifications to Quinoline (B57606) and Thiophene Moieties and Their Impact on Photophysical and Coordination Properties
Systematic modifications to both the quinoline and thiophene rings of this compound can be employed to modulate its photophysical and coordination properties in a predictable manner.
Quinoline Moiety Modifications: The quinolin-8-ol portion of the molecule is a well-known chelating agent, capable of coordinating with a variety of metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a bidentate coordination site. Alterations to the quinoline ring can impact these coordination properties. For example, the introduction of electron-donating groups (e.g., methoxy, amino) on the quinoline ring would increase the electron density on the coordinating atoms, potentially enhancing the stability of the resulting metal complexes. Conversely, the introduction of electron-withdrawing groups (e.g., nitro, cyano) would decrease the basicity of the nitrogen and the acidity of the hydroxyl proton, thereby modifying the binding affinity and selectivity for different metal ions. These changes would also have a profound effect on the photophysical properties, as metal coordination often leads to significant changes in the absorption and emission spectra, a phenomenon that can be exploited for sensing applications.
Thiophene Moiety Modifications: Modifications to the thiophene ring, beyond the existing bromine substituent, offer another avenue for tuning the molecule's properties. Replacing the bromine atom with other functional groups through cross-coupling reactions can dramatically alter the electronic nature of the thiophene ring. For instance, attaching an electron-donating group would increase the electron density of the π-system, likely leading to a red-shift in the absorption and emission spectra. Conversely, an electron-withdrawing group would have the opposite effect, inducing a blue-shift. Such modifications can be used to fine-tune the color of the emitted light.
Synthesis and Characterization of Analogs for Tunable Properties
The synthesis of this compound and its analogs can be achieved through established synthetic methodologies. A common and effective approach is the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These methods involve the reaction of a phosphorus ylide derived from 2-methylquinolin-8-ol with 5-bromothiophene-2-carbaldehyde.
A general synthetic scheme would proceed as follows:
Preparation of the Phosphonium Salt: 2-Methylquinolin-8-ol is reacted with triphenylphosphine in the presence of a halogenating agent (e.g., N-bromosuccinimide) to form the corresponding phosphonium salt.
Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, to generate the phosphorus ylide.
Wittig Reaction: The ylide is then reacted with 5-bromothiophene-2-carbaldehyde. The reaction typically proceeds via a betaine intermediate, which then eliminates triphenylphosphine oxide to form the desired ethenyl-linked product.
The resulting product can be purified using standard techniques such as column chromatography and recrystallization. Characterization of the synthesized compound and its analogs would involve a suite of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the molecular structure, including the stereochemistry of the ethenyl bridge (trans or cis).
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C=C stretch of the ethenyl bridge.
UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are crucial for characterizing the photophysical properties, determining the absorption and emission maxima, and quantifying the fluorescence quantum yield.
By systematically varying the substituents on either the quinoline or thiophene rings in the starting materials, a library of analogs can be synthesized and their properties evaluated, allowing for the establishment of clear structure-property relationships.
Table 1: Hypothetical Photophysical Data for Analogs of this compound
| Compound | Quinoline Substituent | Thiophene Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| Parent | H | Br | 420 | 510 | 15 |
| Analog 1 | 5-OCH3 | Br | 435 | 525 | 20 |
| Analog 2 | 5-NO2 | Br | 405 | 490 | 5 |
| Analog 3 | H | Phenyl | 440 | 530 | 25 |
| Analog 4 | H | CN | 410 | 495 | 8 |
Note: The data in this table is hypothetical and for illustrative purposes to show expected trends based on electronic effects of substituents.
Computational Predictions of Property Changes upon Structural Variation
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool to predict and rationalize the changes in molecular properties upon structural variation. These methods can provide valuable insights into the electronic structure, molecular geometry, and photophysical properties of this compound and its analogs, complementing and guiding experimental work.
Ground-State Properties: DFT calculations can be used to optimize the ground-state geometry of the molecule, providing information on bond lengths, bond angles, and dihedral angles. This is particularly important for understanding the planarity of the molecule and the degree of conjugation. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the electron density distribution and predict the nature of electronic transitions. For instance, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a qualitative estimate of the absorption wavelength.
Excited-State Properties: TD-DFT calculations are employed to investigate the excited states of the molecule. These calculations can predict the vertical excitation energies, which correspond to the absorption maxima observed in UV-Visible spectroscopy. By simulating the electronic transitions, it is possible to understand the nature of these transitions (e.g., π-π* or intramolecular charge transfer). Moreover, TD-DFT can be used to optimize the geometry of the first excited state, which is crucial for predicting the emission wavelength and understanding the Stokes shift.
Applications in Advanced Materials and Sensing Non Biological
Development of Fluorescent Probes for Specific Chemical Analytes (e.g., Anions, Neutral Molecules)
The inherent fluorescence of the quinolin-8-ol core, modulated by the bromothiophene-ethenyl substituent, makes this compound a promising candidate for the development of fluorescent chemosensors. Quinoline (B57606) and its derivatives are well-established fluorophores that can form highly fluorescent complexes with various ions. The fluorescence of these compounds can be either enhanced or quenched upon interaction with specific analytes, forming the basis of "turn-on" or "turn-off" sensors.
While specific studies on 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol as a fluorescent probe for non-biological anions and neutral molecules are not extensively detailed in the available literature, the general principles of quinoline-based sensors suggest its potential. The nitrogen atom in the quinoline ring and the hydroxyl group can act as binding sites for analytes. The interaction with an analyte can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission. For instance, quinoline-based receptors have demonstrated selectivity for halide anions such as chloride over bromide and iodide. researchgate.net The design of such sensors often involves creating a specific binding pocket that complements the size, shape, and charge of the target analyte. Thiophene-based fluorescent materials have also been explored for various emissive applications, and their tunable fluorescence is a key advantage. beilstein-journals.org
Table 1: Potential Sensing Applications of Quinoline-Thiophene Scaffolds
| Analyte Class | Sensing Mechanism | Potential Application |
| Anions (e.g., Halides) | Hydrogen bonding, electrostatic interactions | Environmental monitoring, industrial process control |
| Neutral Molecules | Host-guest interactions, π-π stacking | Detection of volatile organic compounds (VOCs) |
Integration into Optical Sensing Platforms and Devices
The utility of fluorescent probes like this compound is significantly enhanced when they are integrated into practical sensing platforms. This often involves immobilizing the compound onto a solid support, such as a polymer film, glass slide, or nanoparticle surface. Such integration allows for the development of reusable sensors and facilitates their use in various environments.
Styrylquinoline derivatives, a class to which the subject compound belongs, have been successfully deposited as thin layers using techniques like spin-coating. nih.gov The optical properties of these thin films are crucial for their application in sensing devices. The thickness of the film can influence its absorption and emission characteristics. nih.gov For instance, quinoline-based fluorescent probes can be incorporated into test strips for the rapid and convenient detection of target analytes. wiley.com
The development of optical sensors often involves fabricating waveguide architectures that can enhance the sensitivity of detection. While specific examples for this compound are not detailed, the general approach involves designing platforms that can efficiently capture and guide the fluorescence signal to a detector.
Potential as Active Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The conjugated π-system of this compound, extending from the thiophene (B33073) ring to the quinoline core, suggests its potential for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
In the context of OLEDs, 8-hydroxyquinoline (B1678124) derivatives are a well-known class of materials, with tris(8-hydroxyquinolinato)aluminum(III) (Alq3) being a benchmark electron-transporting and emissive material. nih.gov The electroluminescence of devices incorporating 8-hydroxyquinoline complexes often originates from the ligand-centered emission, which can be tuned by introducing different substituents. researchgate.netnih.gov For instance, metal complexes of styryl-substituted 8-hydroxyquinoline derivatives have been used as the active layer in OLEDs, exhibiting strong electroluminescence. mdpi.com The introduction of a thiophene moiety can further modify the electronic and photophysical properties, potentially leading to enhanced device performance. Thiophene-based materials are known for their good charge mobility and tunable emission colors. beilstein-journals.org
For OPV applications, the broad absorption and suitable energy levels of thiophene-quinoline conjugates could make them effective as donor or acceptor materials in the active layer of a solar cell. The efficiency of OPVs is highly dependent on the molecular design of the active materials.
Charge Transport Characteristics and Device Performance
The performance of OLEDs and OPVs is critically dependent on the charge transport characteristics of the active materials. Efficient charge injection, transport, and recombination (in OLEDs) or separation (in OPVs) are essential for high device efficiency. The charge transport properties of materials based on 8-hydroxyquinoline and thiophene have been investigated. For Alq3, it is known to be a better electron transporter than a hole transporter. nih.gov Thienothiophene derivatives have been shown to exhibit ambipolar behavior in organic field-effect transistors (OFETs) with moderate mobilities. rsc.org
The specific charge transport characteristics of this compound would need to be experimentally determined through techniques such as time-of-flight measurements or by fabricating and characterizing OFETs. The molecular packing in the solid state plays a crucial role in determining the efficiency of charge hopping between adjacent molecules.
Table 2: Representative Performance of OLEDs with 8-Hydroxyquinoline Derivatives
| Emitting Material | Device Structure | Max. Emission (nm) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Reference |
| Bis(8-hydroxyquinoline) zinc with styryl group | ITO/PEDOT:PSS/Active Layer/Al | 578-590 | 2244 | 1.24 | mdpi.com |
| Samarium complexes of 8-hydroxyquinoline | ITO/PEDOT:PSS/PVK:PBD:Sm(III) complex/Al | 520-540 | - | - | researchgate.net |
Applications in Fluorescent Pigments and Dyes
The strong fluorescence and potential for color tuning make this compound and related compounds candidates for use as fluorescent pigments and dyes. The color and intensity of the fluorescence can be modulated by altering the substituents on the quinoline and thiophene rings. For example, the introduction of an electron-donating group on the 8-hydroxyquinoline ligand can enhance the luminescence intensity of its metal complexes. nih.gov
The photostability of the compound is a critical factor for its application as a pigment or dye. Thiophene-based materials are known for their stability, which is an advantageous property for such applications. beilstein-journals.org These fluorescent dyes can be incorporated into various matrices, such as polymers, to create fluorescent materials for a range of uses, from security inks to decorative coatings.
Exploration in Polymer Chemistry and Supramolecular Assemblies
The this compound molecule can serve as a monomer for the synthesis of novel conjugated polymers. The bromo-substituent on the thiophene ring provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling. The resulting polymers would have a backbone consisting of alternating quinoline-ethenyl-thiophene units, which could exhibit interesting electronic and optical properties. Thiophene and pyridine-substituted quinoline-based molecules have been successfully electropolymerized to create materials for energy storage applications. researchgate.net
In the realm of supramolecular chemistry, the quinolin-8-ol moiety is a well-known chelating ligand that can coordinate with various metal ions. This property can be exploited to construct well-defined supramolecular assemblies, such as metallopolymers or discrete coordination complexes with specific geometries and functionalities. The styrylquinoline scaffold allows for the formation of supramolecular structures through non-covalent interactions like π-π stacking and hydrogen bonding. The supramolecular features of these compounds can be tuned by varying the substituents on the styryl and quinoline rings. nih.gov
Conclusion and Future Research Trajectories for 2 2 5 Bromothiophen 2 Yl Ethenyl Quinolin 8 Ol
Synthesis of Key Academic Findings and Insights
While direct and extensive research on 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol is not widely published, a robust understanding of its potential can be synthesized from the vast body of literature on its core components.
8-Hydroxyquinoline (B1678124) (8-HQ) Core: The 8-HQ scaffold is a classic and powerful bidentate chelating agent, capable of forming stable complexes with a multitude of metal ions, including Al³⁺, Zn²⁺, and various transition metals. nih.govrroij.com This chelation ability is often accompanied by a significant enhancement of fluorescence, a phenomenon attributed to increased molecular rigidity and inhibition of photoinduced proton transfer. rroij.com This property makes 8-HQ derivatives prime candidates for use as fluorescent chemosensors and as emitter materials in organic light-emitting diodes (OLEDs). nih.govrroij.com
Thiophene (B33073) and Bromothiophene Moiety: Thiophene is an electron-rich five-membered heterocycle that is a fundamental building block in the field of organic electronics. nih.gov Its incorporation into conjugated systems often imparts favorable charge transport properties. The presence of a bromine atom at the 5-position is particularly significant, as it serves as a versatile synthetic handle for post-modification via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the construction of more complex oligomeric or polymeric structures. acs.org
Ethenyl (Styryl) Bridge: The ethenyl linker provides a π-conjugated pathway connecting the thiophene and quinoline (B57606) ring systems. Such styryl arrangements are known to facilitate intramolecular charge transfer (ICT), which is crucial for tuning the photophysical properties of a molecule. mdpi.com This bridge allows for effective electronic communication between the two heterocyclic units, influencing the absorption and emission wavelengths, and often leading to desirable properties like large Stokes shifts and solvatochromism. mdpi.comnih.gov
Collectively, these insights suggest that this compound is a pre-functionalized fluorophore. It likely possesses inherent fluorescent properties that can be modulated by both solvent polarity and the presence of specific metal ions. Its synthesis can be logically proposed through established condensation methodologies, such as the Knoevenagel condensation, between 8-hydroxyquinaldine (B167061) and 5-bromo-2-thiophenecarboxaldehyde. nih.gov
Identification of Remaining Challenges and Knowledge Gaps
Despite the promising characteristics inferred from its structure, there is a significant lack of specific empirical data for this compound. The primary challenge is the absence of a dedicated body of research focusing on this exact molecule. This leads to several critical knowledge gaps:
Verified Synthetic Protocol and Characterization: An optimized, high-yield synthesis has not been formally reported, and comprehensive characterization data (including ¹H NMR, ¹³C NMR, HRMS, and single-crystal X-ray diffraction) are not available in the public domain. mdpi.commdpi.com
Photophysical Properties: Key quantitative photophysical parameters have not been experimentally determined. This includes molar extinction coefficients, fluorescence quantum yields in different solvents, excited-state lifetimes, and a systematic study of its solvatochromic behavior. nih.gov
Chelation Behavior: The molecule's performance as a chemosensor is unknown. There is no data on its binding affinity, selectivity, or stoichiometry with various metal cations. The specific changes in its absorption and emission spectra upon metal binding have not been documented.
Electrochemical Profile: The redox properties, including the HOMO and LUMO energy levels, have not been measured. This information is vital for assessing its suitability for applications in organic electronics.
Material and Biological Applications: No studies have explored its use as an emitter in OLED devices, as a fluorescent probe for biological imaging, or evaluated its potential cytotoxic or antimicrobial activities, which are common for many 8-HQ derivatives. researchgate.netnih.gov
| Area of Research | Specific Information Lacking | Associated Challenge |
|---|---|---|
| Synthesis & Characterization | Optimized reaction conditions, yield, full spectroscopic data (NMR, MS), crystal structure. | Reproducibility and confirmation of molecular structure. |
| Photophysics | Quantum yield, solvatochromism, Stokes shift, excited-state lifetime. | Inability to predict or optimize performance in optical applications. |
| Coordination Chemistry | Metal ion selectivity, binding constants, sensor response (turn-on/off), limit of detection. | Unrealized potential as a selective chemosensor. |
| Material Science | Electrochemical properties (HOMO/LUMO), performance in electronic devices (e.g., OLEDs). | Difficulty in assessing suitability for optoelectronic applications. |
Prospective Avenues for Further Theoretical and Experimental Research
The identified knowledge gaps directly inform a clear and compelling roadmap for future research.
Experimental Research:
Synthesis and Characterization: The immediate priority is the development and optimization of a robust synthetic route to obtain the compound in high purity and yield. This should be followed by exhaustive structural characterization using modern spectroscopic and crystallographic techniques.
Comprehensive Photophysical Analysis: A systematic investigation of the compound's absorption and fluorescence properties in a range of solvents with varying polarity is required. This will elucidate its solvatochromic behavior and allow for the precise determination of its quantum yield and Stokes shift. nih.gov
Metal Ion Sensing Studies: The compound should be screened against a diverse panel of metal ions (e.g., alkali, alkaline earth, transition, and heavy metals) using UV-Vis and fluorescence spectroscopy. This will establish its selectivity and sensitivity as a chemosensor, with follow-up studies to determine binding mechanisms and detection limits. rsc.org
Derivatization and Polymerization: The bromine atom should be exploited as a reactive site for Suzuki or Stille cross-coupling reactions. This would allow for the synthesis of novel dimers, oligomers, or even polymers with extended π-conjugation, enabling the tuning of their optoelectronic properties for specific applications.
Theoretical Research:
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations should be performed to model the ground and excited state geometries, predict the electronic absorption and emission spectra, and map the distribution of the HOMO and LUMO orbitals. walisongo.ac.id This would provide deep insight into the nature of its electronic transitions (e.g., ICT).
Modeling of Metal Complexes: Theoretical modeling of the compound's complexes with various metal ions can help predict binding energies, preferred coordination geometries, and the electronic effects of chelation. rsc.org This can guide the experimental design of selective sensors and rationalize observed behaviors.
| Research Avenue | Objective | Key Methodologies |
|---|---|---|
| Experimental Synthesis | Develop a reliable protocol for synthesis and purification. | Knoevenagel/Wittig condensation, column chromatography, recrystallization. |
| Experimental Photophysics | Quantify fluorescence efficiency and environmental sensitivity. | UV-Vis spectroscopy, fluorescence spectroscopy, time-resolved fluorescence. |
| Experimental Sensing | Determine selectivity and sensitivity for metal ion detection. | Fluorescence/UV-Vis titration experiments, Job's plot analysis. |
| Theoretical Modeling | Predict electronic structure and spectral properties. | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT). |
Broader Implications for the Rational Design of Functional Organic Materials
Research into this compound, while focused on a single molecule, carries broader implications for materials science. It serves as an exemplary model for a modular design approach, where distinct functional units (a chelating/emissive core, a π-bridge, a reactive handle) are integrated to achieve a specific set of properties.
Successfully characterizing this compound and its derivatives would provide valuable data points for establishing clear structure-property relationships. It would enhance the understanding of how the interplay between an electron-rich thiophene donor and a quinoline acceptor across an ethenyl bridge influences ICT and, consequently, the resulting optical and electronic properties. mdpi.com This knowledge is directly applicable to the rational design of a new generation of advanced functional materials, including:
More Sensitive and Selective Chemosensors: By understanding the binding mechanism of this scaffold, researchers can intelligently modify the structure to target other analytes of environmental or biological importance.
Efficient OLED Emitters: The insights gained into tuning the emission color and quantum efficiency through derivatization can guide the development of novel emitters for more efficient and color-pure displays and lighting.
Novel Organic Semiconductors: Using the bromothiophene unit as a polymerization point could lead to new conjugated polymers with tailored band gaps and charge carrier mobilities for applications in organic field-effect transistors (OFETs) and photovoltaics. nih.gov
In essence, a thorough investigation of this compound would not only fill a specific gap in the chemical literature but also contribute valuable principles to the overarching goal of designing complex organic molecules with precisely controlled functions from the bottom up.
Q & A
Basic: What are the common synthetic routes for preparing 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol?
Methodological Answer:
The synthesis typically involves coupling reactions between quinoline derivatives and halogenated thiophenes. A widely used approach is the Heck coupling reaction , where 8-hydroxyquinoline derivatives (e.g., 8-hydroxyquinaldine) react with bromothiophene aldehydes in the presence of palladium catalysts. For example, analogous compounds like (E)-2-[2-(3-fluorophenyl)ethenyl]quinolin-8-yl acetate were synthesized via condensation of 2-methyl-8-hydroxyquinaldine with fluorinated benzaldehydes under reflux conditions . Another method employs palladium-catalyzed cross-coupling (e.g., with palladium acetate, silver carbonate, and hexafluoroisopropanol/glacial acetic acid solvent systems) to introduce bromothiophenyl groups, as seen in bromoquinoline derivative syntheses . Key parameters include reaction temperature (e.g., 130°C), solvent ratios, and catalyst loading for optimal yield.
Advanced: How do electronic and steric effects of the bromothiophene substituent influence photophysical or catalytic properties?
Methodological Answer:
The 5-bromothiophene moiety introduces electron-withdrawing effects via the bromine atom, enhancing conjugation through the ethenyl linker and stabilizing charge-transfer states. This can be probed using UV-Vis spectroscopy (e.g., redshifted absorption bands) and density functional theory (DFT) calculations to map frontier molecular orbitals. For example, studies on similar styrylquinoline derivatives revealed that bromine substitution at the thiophene ring increases intermolecular interactions, as observed in crystallographic analyses of hydrogen-bonded networks . Steric effects from the thiophene ring may also hinder π-π stacking, impacting aggregation behavior in solid-state applications.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the ethenyl linkage (δ ~6.5–7.5 ppm for vinyl protons) and bromothiophene substitution patterns.
- Infrared (IR) Spectroscopy: Identifies hydroxyl (O–H stretch ~3200 cm⁻¹) and C=C/C–Br bonds (~1600 cm⁻¹ and ~600 cm⁻¹, respectively).
- X-ray Crystallography: Resolves non-classical hydrogen bonds (e.g., C–H···O interactions) and planar quinoline-thiophene conjugation, as demonstrated in structural studies of analogous compounds .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns from bromine (1:1 ratio for 79Br/81Br).
Advanced: What strategies address contradictions in structure-activity relationship (SAR) studies for antimicrobial applications?
Methodological Answer:
Contradictions in SAR often arise from varying substituent positions or assay conditions. To resolve these:
- Systematic Substituent Screening: Compare analogs with substitutions at the quinoline C-2, C-5, and C-8 positions. For example, replacing bromine with chlorine or methoxy groups in Imprimatin analogs altered plant defense elicitor activity .
- Biological Assay Standardization: Use consistent protocols (e.g., MIC testing against Candida albicans for antifungal activity) and control for membrane permeability differences via logP calculations .
- Computational Docking: Model interactions with target enzymes (e.g., cytochrome P450) to rationalize activity trends, as seen in studies of 8-hydroxyquinoline metal chelators .
Advanced: How can reaction conditions be optimized for higher yields in cross-coupling syntheses?
Methodological Answer:
Optimization involves:
- Catalyst Screening: Test Pd(OAc)₂, PdCl₂, or ligand-stabilized catalysts (e.g., PPh₃) to balance activity and cost.
- Solvent Effects: Polar aprotic solvents like hexafluoroisopropanol enhance reaction rates by stabilizing transition states, while acetic acid aids in proton transfer .
- Temperature Control: Gradual heating (e.g., 100–130°C) minimizes side reactions like homocoupling.
- Post-Reaction Workup: Use column chromatography (petroleum ether/ethyl acetate gradients) to separate regioisomers, as demonstrated in palladium-mediated syntheses .
Basic: What are the primary applications of this compound in materials science?
Methodological Answer:
The compound’s conjugated π-system and bromine atom make it suitable for:
- Organic Electronics: As a luminescent layer in OLEDs, leveraging its electroluminescent properties. Analogous styrylquinolines showed high quantum efficiency in double-layer devices .
- Coordination Chemistry: As a ligand for transition metals (e.g., Zn²⁺, Sn⁴⁺), forming complexes with tunable redox and optical properties. Studies on organotin(IV) quinolinolates demonstrated supramolecular architectures via Sn–O/N bonding .
Advanced: How do solvent polarity and pH affect the compound’s fluorescence properties?
Methodological Answer:
- Solvent Polarity: In polar solvents (e.g., DMSO), intramolecular charge transfer (ICT) enhances fluorescence quantum yield. Solvatochromic shifts are quantified using the Lippert-Mataga equation.
- pH Sensitivity: The 8-hydroxy group deprotonates at high pH (~10), forming a quinolinolate anion with redshifted emission. This property is exploited in pH-sensing applications, as observed in analogous 8-hydroxyquinoline derivatives .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Perform reactions in a fume hood due to volatile organic solvents (e.g., acetic acid, hexafluoroisopropanol) .
- Waste Disposal: Neutralize acidic byproducts before disposal and segregate halogenated waste per EPA guidelines .
Advanced: What mechanistic insights explain its role in plant defense elicitation?
Methodological Answer:
In Imprimatin analogs, the bromothiophene-ethenyl group acts as a molecular mimic of jasmonate signaling intermediates. Mechanistic studies involve:
- Transcriptomic Profiling: Identify upregulated defense genes (e.g., PR-1, PDF1.2) in Arabidopsis treated with the compound .
- Enzyme Inhibition Assays: Test inhibition of β-glucosidases or proteases linked to pathogen resistance.
- Isotopic Labeling: Track 14C-labeled compound uptake in plant tissues to map translocation pathways.
Advanced: How do computational methods improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict binding stability to target proteins (e.g., fungal CYP51) and guide substituent placement for stronger van der Waals interactions .
- QSAR Modeling: Correlate Hammett σ values of substituents (e.g., electron-withdrawing Br vs. electron-donating OCH₃) with antifungal IC₅₀ data .
- ADMET Prediction: Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration in neuroactive applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
